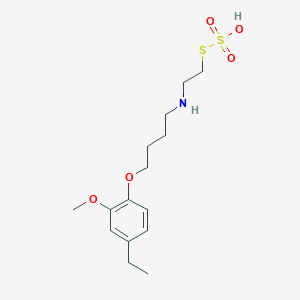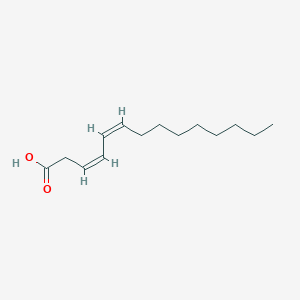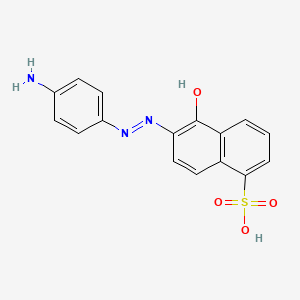
3-(4-Bromo-o-tolyl)-5-methylrhodanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-o-tolyl)-5-methylrhodanine: is a chemical compound with the molecular formula C10H8BrNOS2 and a molecular weight of 302.213 g/mol . This compound is part of the rhodanine family, which is known for its diverse biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-o-tolyl)-5-methylrhodanine typically involves the reaction of 4-bromo-o-tolyl isothiocyanate with methyl rhodanine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(4-Bromo-o-tolyl)-5-methylrhodanine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
Chemistry: 3-(4-Bromo-o-tolyl)-5-methylrhodanine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines .
Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives are explored for their ability to inhibit specific enzymes and proteins involved in disease pathways .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. It is also utilized in the formulation of specialty chemicals and agrochemicals .
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-o-tolyl)-5-methylrhodanine involves its interaction with specific molecular targets. It can bind to enzymes and proteins, inhibiting their activity and disrupting biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparaison Avec Des Composés Similaires
- 3-(3,4-Dimethoxyphenethyl)-rhodanine
- 3-(4-Ethoxyphenyl)-rhodanine
- 3-(3-Hydroxyphenyl)-rhodanine
- 3-(Para-isopropylbenzylideneamino)-rhodanine
- 3-(Dimethylamino)rhodanine
- 3-Furfuryl-rhodanine
Comparison: Compared to these similar compounds, 3-(4-Bromo-o-tolyl)-5-methylrhodanine is unique due to the presence of the bromine atom and the methyl group on the rhodanine ring. These structural features contribute to its distinct chemical reactivity and biological activity. The bromine atom enhances its ability to participate in substitution reactions, while the methyl group influences its overall stability and solubility .
Propriétés
Numéro CAS |
23517-63-7 |
|---|---|
Formule moléculaire |
C11H10BrNOS2 |
Poids moléculaire |
316.2 g/mol |
Nom IUPAC |
3-(4-bromo-2-methylphenyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10BrNOS2/c1-6-5-8(12)3-4-9(6)13-10(14)7(2)16-11(13)15/h3-5,7H,1-2H3 |
Clé InChI |
NUVSMIWXZZEJEO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C(=S)S1)C2=C(C=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


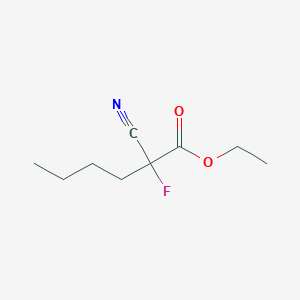
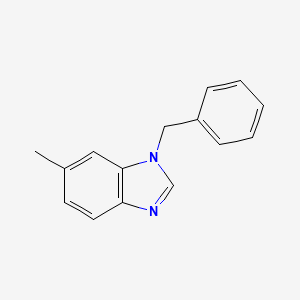
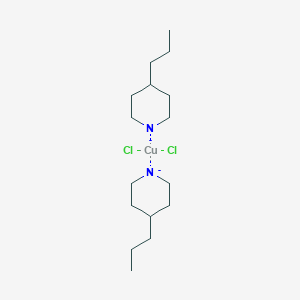
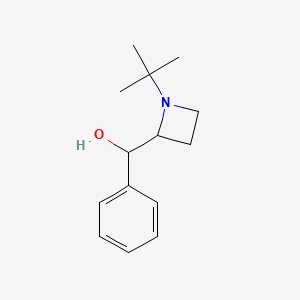
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
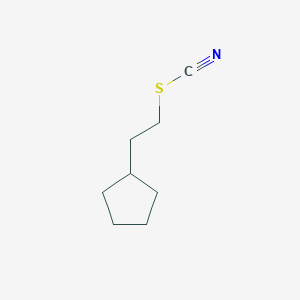
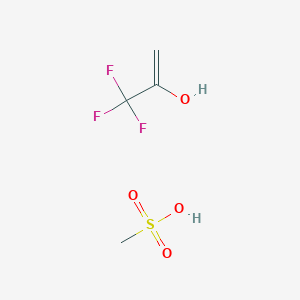

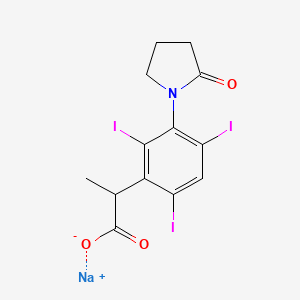
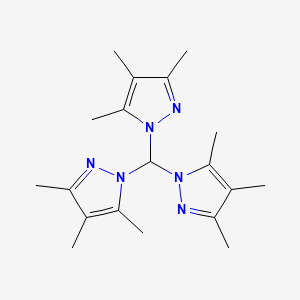
![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
